

An In-depth Technical Guide to 7-Hydroxy-4-(pyridin-3-yl)coumarin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Hydroxy-4-(pyridin-3-yl)coumarin

Cat. No.: B035586

[Get Quote](#)

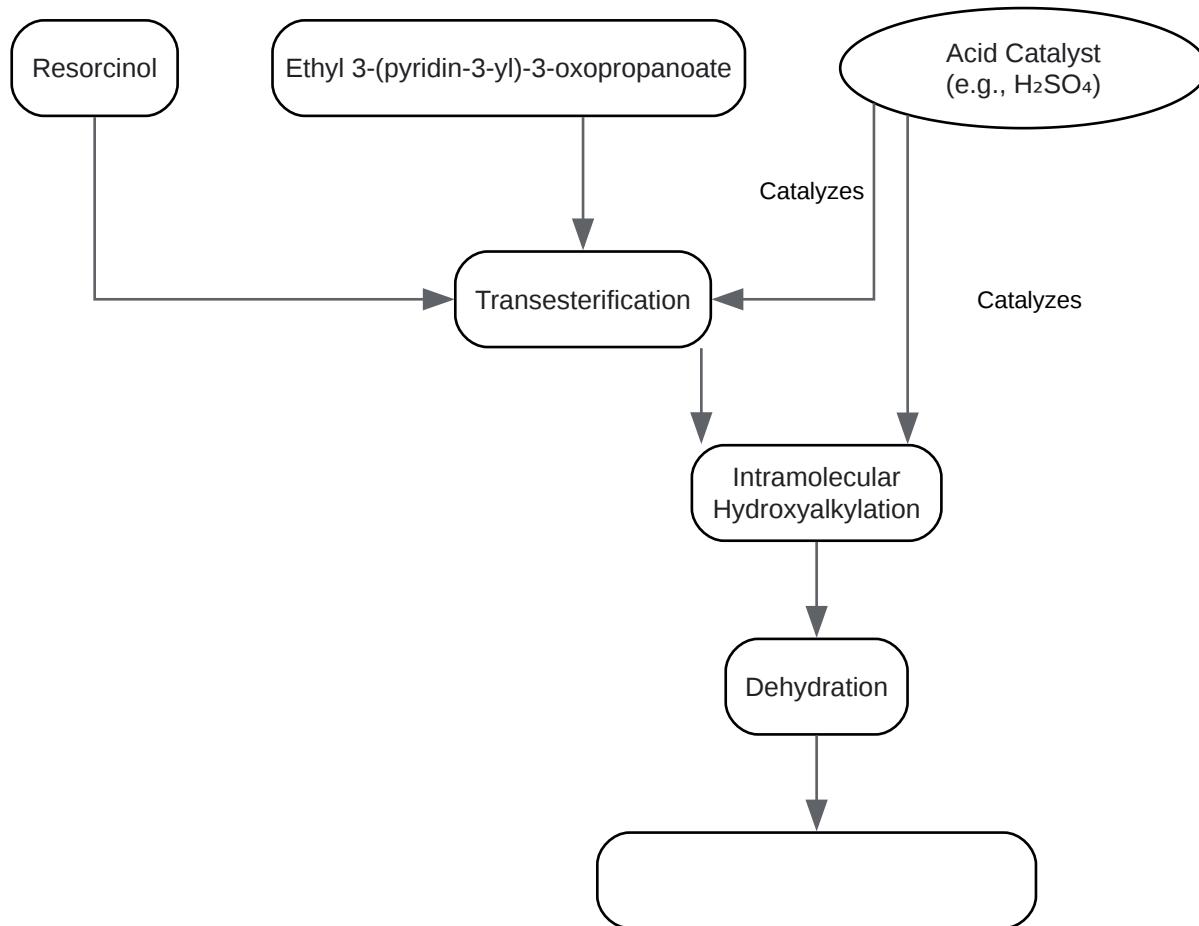
For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-(pyridin-3-yl)coumarin (CAS Number: 109512-76-7) is a heterocyclic organic compound belonging to the coumarin family.^[1] Coumarins, a class of benzopyrones, are widely distributed in nature and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.^[2] This guide provides a comprehensive technical overview of **7-Hydroxy-4-(pyridin-3-yl)coumarin**, focusing on its synthesis, physicochemical properties, and its significant potential as a selective inhibitor of the cytochrome P450 enzyme CYP2A6.

Physicochemical Properties

While extensive experimental data for this specific derivative is not readily available in the cited literature, its core physicochemical properties can be predicted based on its structure and data available from public chemical databases.


Property	Value (Computed)	Source
CAS Number	109512-76-7	[1]
Molecular Formula	C ₁₄ H ₉ NO ₃	[1]
Molecular Weight	239.23 g/mol	[1]
IUPAC Name	7-hydroxy-4-pyridin-3-ylchromen-2-one	[1]
XLogP3	2.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Topological Polar Surface Area	59.4 Å ²	[1]

Synthesis of 7-Hydroxy-4-(pyridin-3-yl)coumarin

The synthesis of **7-Hydroxy-4-(pyridin-3-yl)coumarin** can be achieved through the Pechmann condensation, a widely employed method for the preparation of coumarins from phenols and β -ketoesters under acidic conditions.[\[3\]](#) In this case, the reaction would involve the condensation of resorcinol with a pyridine-containing β -ketoester, such as ethyl nicotinoacetate.

Plausible Synthetic Pathway: Pechmann Condensation

The reaction is catalyzed by a strong acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps to form the coumarin ring.

[Click to download full resolution via product page](#)

Caption: Pechmann condensation for **7-Hydroxy-4-(pyridin-3-yl)coumarin** synthesis.

Detailed Experimental Protocol (Proposed)

It is important to note that the following protocol is a generalized procedure based on the Pechmann condensation for similar coumarins and should be optimized for the specific synthesis of **7-Hydroxy-4-(pyridin-3-yl)coumarin**.

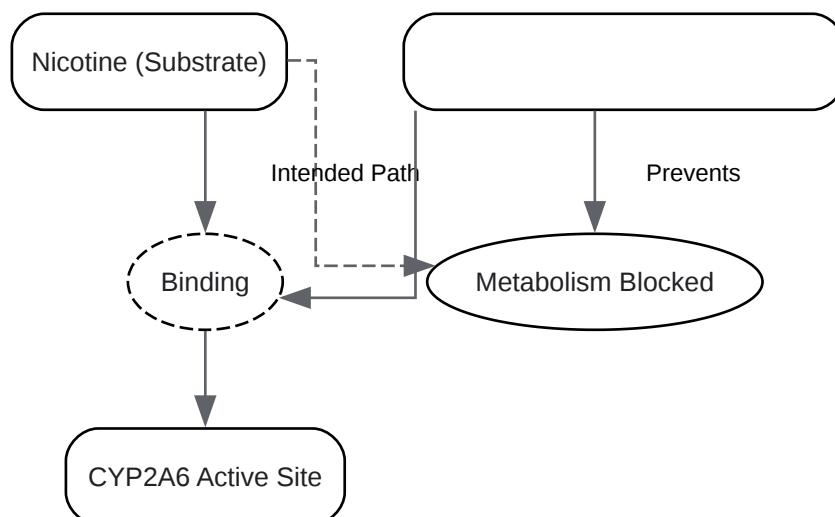
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1 equivalent) and ethyl 3-(pyridin-3-yl)-3-oxopropanoate (1.1 equivalents).
- **Acid Addition:** Cool the flask in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15.^[4]

- Reaction: Stir the mixture at a controlled temperature (e.g., 90-110°C) for a specified duration (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[\[5\]](#)
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Isolation: Collect the resulting precipitate by vacuum filtration and wash it with cold water to remove the acid catalyst.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **7-Hydroxy-4-(pyridin-3-yl)coumarin**.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

- ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the different proton and carbon environments in the molecule.[\[6\]](#)[\[7\]](#)
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[\[2\]](#)


Mechanism of Action: CYP2A6 Inhibition

A significant area of interest for 7-hydroxycoumarin derivatives is their ability to inhibit cytochrome P450 enzymes, particularly CYP2A6.[\[8\]](#) CYP2A6 is the primary enzyme responsible for the metabolism of nicotine, and its inhibition is a promising strategy for smoking cessation therapies.[\[9\]](#)

Structure-Activity Relationship (SAR) Insights

Studies on a series of 7-hydroxycoumarin analogues have provided valuable insights into the structural requirements for potent and selective CYP2A6 inhibition:[\[8\]](#)

- Hydroxyl Groups: The presence of hydroxyl groups on the coumarin ring is important for CYP2A6 inhibition.[8]
- Substituents at C4: The introduction of either hydrophobic or hydrophilic substituents at the C4 position can lead to a reduction in CYP2A6-inhibiting activity, with the effect being dependent on the size and electronic properties of the substituent.[8]
- Inhibition Type: Most 7-hydroxycoumarin derivatives, including likely **7-Hydroxy-4-(pyridin-3-yl)coumarin**, exhibit a competitive inhibition pattern, suggesting they bind to the active site of the enzyme.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Hydroxy-4-(3-pyridyl)coumarin | C14H9NO3 | CID 5702837 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Hydroxy-4-(pyridin-3-yl)coumarin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035586#7-hydroxy-4-pyridin-3-yl-coumarin-cas-number-109512-76-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com